molecular formula C27H16F6N2O6 B1363443 2,2-Bis[4-(4-nitrophenoxy)phenyl]hexafluoropropane CAS No. 69563-87-7

2,2-Bis[4-(4-nitrophenoxy)phenyl]hexafluoropropane

Cat. No. B1363443
CAS RN: 69563-87-7
M. Wt: 578.4 g/mol
InChI Key: FPVZDEONRNIEEJ-UHFFFAOYSA-N
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Description

2,2-Bis[4-(4-nitrophenoxy)phenyl]hexafluoropropane (CAS# 69563-87-7) is a useful building block synthesized under ultrasonic activation . It is an intermediate in the synthesis of soluble sulfonated naphthalenic polyimides as materials for proton exchange membranes .


Molecular Structure Analysis

The molecular structure of 2,2-Bis[4-(4-nitrophenoxy)phenyl]hexafluoropropane is represented by the linear formula: (CF3)2C (C6H4OC6H4NH2)2 .


Physical And Chemical Properties Analysis

The physical and chemical properties of 2,2-Bis[4-(4-nitrophenoxy)phenyl]hexafluoropropane include a molecular weight of 578.42 , a predicted boiling point of 548.4±50.0 °C , and a predicted density of 1.444±0.06 g/cm3 .

Scientific Research Applications

Proton Exchange Membranes

2,2-Bis[4-(4-nitrophenoxy)phenyl]hexafluoropropane is used as an intermediate in the synthesis of soluble sulfonated naphthalenic polyimides, which are materials for proton exchange membranes (PEMs). PEMs are critical components in fuel cell technology, where they conduct protons while acting as a barrier for gases such as hydrogen and oxygen .

High-Temperature Resistant Polymers

This compound serves as a precursor for the synthesis of polyimides and high-temperature-resistant epoxy resin polymers. These materials are valuable in creating high-temperature resistance adhesives and coatings, which are essential in various industrial applications .

Synthesis of Cardo Polyimides

Cardo polyimides, known for their exceptional thermal stability and mechanical properties, can be synthesized using 2,2-Bis[4-(4-nitrophenoxy)phenyl]hexafluoropropane. These polymers find applications in advanced composites and electronics due to their high performance at elevated temperatures .

Safety and Hazards

The safety information for 2,2-Bis[4-(4-nitrophenoxy)phenyl]hexafluoropropane includes hazard statements H315, H319, and H335, indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding inhalation, ingestion, and contact with skin and eyes .

properties

IUPAC Name

1-[1,1,1,3,3,3-hexafluoro-2-[4-(4-nitrophenoxy)phenyl]propan-2-yl]-4-(4-nitrophenoxy)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H16F6N2O6/c28-26(29,30)25(27(31,32)33,17-1-9-21(10-2-17)40-23-13-5-19(6-14-23)34(36)37)18-3-11-22(12-4-18)41-24-15-7-20(8-16-24)35(38)39/h1-16H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FPVZDEONRNIEEJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(C2=CC=C(C=C2)OC3=CC=C(C=C3)[N+](=O)[O-])(C(F)(F)F)C(F)(F)F)OC4=CC=C(C=C4)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H16F6N2O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40371100
Record name 2,2-Bis[4-(4-nitrophenoxy)phenyl]hexafluoropropane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40371100
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

578.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,2-Bis[4-(4-nitrophenoxy)phenyl]hexafluoropropane

CAS RN

69563-87-7
Record name 2,2-Bis[4-(4-nitrophenoxy)phenyl]hexafluoropropane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40371100
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the significance of 2,2-Bis[4-(4-nitrophenoxy)phenyl]hexafluoropropane in polymer chemistry?

A1: 2,2-Bis[4-(4-nitrophenoxy)phenyl]hexafluoropropane (I) serves as a crucial precursor in synthesizing a fluorine-containing diamine, 2,2-bis[4-(4-aminophenoxy)phenyl]hexafluoropropane (BAPPH). This diamine is then used to create fluorine-containing polyamides through direct polycondensation with various aromatic diacids []. These polyamides exhibit desirable properties like high thermal stability, good solubility in polar aprotic solvents, and notable crystallinity, making them suitable for various applications.

Q2: Can you elaborate on the synthesis process of 2,2-Bis[4-(4-nitrophenoxy)phenyl]hexafluoropropane and its subsequent conversion to polyamides?

A2: 2,2-Bis[4-(4-nitrophenoxy)phenyl]hexafluoropropane (I) is synthesized by reacting 2,2-bis(4-hydroxyphenyl)hexafluoropropane with p-chloronitrobenzene in the presence of potassium carbonate []. This reaction results in the formation of the dinitro compound (I). Subsequently, (I) is reduced using hydrazine monohydrate and a Palladium-Carbon catalyst to yield the diamine BAPPH. BAPPH then undergoes direct polycondensation with various aromatic diacids, facilitated by triphenyl phosphite and pyridine in N-methyl-2-pyrrolidinone (NMP) solvent, to produce the final fluorine-containing polyamides [].

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